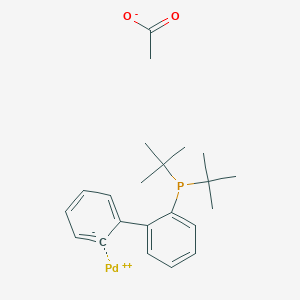

Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Di-tert-butyl-(2-phénylphényl)phosphane;palladium(2+);acétate est un composé organométallique complexe qui joue un rôle important dans la catalyse, en particulier dans les réactions de couplage croisé catalysées par le palladium. Ce composé est connu pour son efficacité à faciliter diverses transformations chimiques, ce qui en fait un outil précieux en chimie organique synthétique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du di-tert-butyl-(2-phénylphényl)phosphane;palladium(2+);acétate implique généralement la réaction du di-tert-butyl-(2-phénylphényl)phosphane avec une source de palladium(2+), telle que l'acétate de palladium. La réaction est généralement effectuée sous atmosphère inerte pour éviter l'oxydation et la dégradation du ligand phosphine sensible. Le schéma de réaction général est le suivant :

Préparation du di-tert-butyl-(2-phénylphényl)phosphane : Ce ligand peut être synthétisé en faisant réagir le di-tert-butylchlorophosphane avec le 2-bromobiphényl en présence d'une base, telle que l'hydrure de sodium, dans un solvant aprotique tel que le tétrahydrofurane.

Formation du complexe palladium : Le ligand phosphine préparé est ensuite mis à réagir avec l'acétate de palladium dans un solvant approprié, tel que le dichlorométhane, sous atmosphère inerte pour former le complexe souhaité.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction, notamment la température, la pression et l'atmosphère, afin de garantir un rendement et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Di-tert-butyl-(2-phénylphényl)phosphane;palladium(2+);acétate est principalement impliqué dans les réactions de couplage croisé catalysées par le palladium, telles que :

Couplage de Suzuki : Réaction avec les acides arylboroniques pour former des composés biaryles.

Amination de Buchwald-Hartwig : Formation de liaisons carbone-azote par réaction avec des amines.

Réaction de Heck : Couplage d'alcènes avec des halogénoaryles.

Réactifs et conditions courantes

Réactifs : Halogénoaryles, acides boroniques, amines, alcènes.

Conditions : Généralement effectuées en présence d'une base (par exemple, carbonate de potassium), sous atmosphère inerte et à des températures élevées (par exemple, 80-120 °C).

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les composés biaryles, les arylamines et les alcènes substitués, qui sont des intermédiaires précieux dans la synthèse de produits pharmaceutiques, d'agrochimiques et de matériaux.

Applications de la recherche scientifique

Di-tert-butyl-(2-phénylphényl)phosphane;palladium(2+);acétate a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme catalyseur dans diverses transformations organiques, y compris les réactions de couplage croisé, qui sont essentielles à la synthèse de molécules complexes.

Biologie : Utilisé dans la synthèse de composés biologiquement actifs, tels que les produits pharmaceutiques et les produits naturels.

Médecine : Facilite le développement de nouveaux médicaments en permettant la synthèse efficace de candidats médicaments.

Industrie : Utilisé dans la production de produits chimiques fins, de polymères et de matériaux avancés.

Mécanisme d'action

Le mécanisme par lequel le di-tert-butyl-(2-phénylphényl)phosphane;palladium(2+);acétate exerce ses effets catalytiques implique la coordination du ligand phosphine au centre palladium, ce qui stabilise le palladium dans sa forme active. Le centre palladium subit ensuite une addition oxydante avec le substrat, suivie d'étapes de transmétallation et d'élimination réductive, conduisant à la formation du produit souhaité. Les cibles moléculaires et les voies impliquées comprennent l'activation des liaisons carbone-halogène et la formation de liaisons carbone-carbone ou carbone-azote.

Applications De Recherche Scientifique

Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic transformations, including cross-coupling reactions, which are essential for the synthesis of complex molecules.

Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and natural products.

Medicine: Facilitates the development of new drugs by enabling the efficient synthesis of drug candidates.

Industry: Used in the production of fine chemicals, polymers, and advanced materials.

Mécanisme D'action

The mechanism by which ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate exerts its catalytic effects involves the coordination of the phosphine ligand to the palladium center, which stabilizes the palladium in its active form. The palladium center then undergoes oxidative addition with the substrate, followed by transmetalation and reductive elimination steps, leading to the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon or carbon-nitrogen bonds.

Comparaison Avec Des Composés Similaires

Composés similaires

2-(Di-tert-butylphosphino)biphényl :

2-(Di-tert-butylphosphino)ferrocène : Un autre ligand phosphine utilisé en catalyse.

Triphénylphosphine : Un ligand phosphine largement utilisé dans divers processus catalytiques.

Unicité

Di-tert-butyl-(2-phénylphényl)phosphane;palladium(2+);acétate est unique en raison de son ligand phosphine stériquement encombré, qui offre une grande stabilité et réactivité dans les processus catalytiques. Cette particularité permet une catalyse efficace dans des réactions difficiles, ce qui en fait un outil précieux en chimie synthétique.

Propriétés

Formule moléculaire |

C22H29O2PPd |

|---|---|

Poids moléculaire |

462.9 g/mol |

Nom IUPAC |

ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate |

InChI |

InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;;+2/p-1 |

Clé InChI |

LJUYVIDFAFBXKO-UHFFFAOYSA-M |

SMILES canonique |

CC(=O)[O-].CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)

![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)

![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12350309.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B12350349.png)